The presence of the acrylic acid group suggests potential applications in the development of polymers, particularly as a monomer for polyacrylic acid or its derivatives. Polyacrylic acid finds use in various applications, including superabsorbent polymers for diapers and hygiene products, thickening agents in food and cosmetics, and ion exchange resins for water purification .
The allyloxy and acrylic acid functionalities present in the molecule are known to be involved in various biological processes. This suggests potential for investigating the compound's bioactivity in various contexts, such as:
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid, with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol, is an organic compound characterized by its vinyl group and phenolic structure. This compound features an allyloxy substituent on the phenyl ring, contributing to its unique chemical properties. It is often utilized in various chemical and biological applications due to its functional groups, which facilitate interactions with other molecules.
These reactions highlight the compound's versatility in organic synthesis and its potential for modification.
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid exhibits notable biological activities, including:
Several methods exist for synthesizing (2E)-3-[2-(Allyloxy)phenyl]acrylic acid:
Each method offers varying yields and purity levels, influencing the choice based on specific application needs.
(2E)-3-[2-(Allyloxy)phenyl]acrylic acid finds applications across multiple fields:
Interaction studies involving (2E)-3-[2-(Allyloxy)phenyl]acrylic acid focus on its binding affinity with various biological targets:
Such studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with (2E)-3-[2-(Allyloxy)phenyl]acrylic acid. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (2E)-3-[4-(Allyloxy)phenyl]acrylic acid | Similar backbone with para substitution | Potentially different biological activity profile |
| (2E)-3-[2-(Methoxy)phenyl]acrylic acid | Methoxy group instead of allyloxy | Different electronic properties affecting reactivity |
| (E)-4-(Allyloxy)benzoic acid | Benzoic acid core instead of acrylic | Less reactivity due to lack of double bond |
The uniqueness of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid lies in its specific allyloxy substitution pattern and its resultant biological activities, distinguishing it from other similar compounds.
Through comprehensive study and exploration of this compound's properties and interactions, researchers can unlock new potentials for applications in pharmaceuticals and material sciences.
Structural analogs of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid have shown promise in enhancing glucose-dependent insulin secretion. Modifications to the allyloxy group and acrylic acid backbone enable interactions with GPR120 receptors, which are implicated in incretin hormone activation [2]. Key findings include:
| Structural Modification | Receptor Binding Affinity (IC₅₀) | Insulin Secretion Increase (%) |
|---|---|---|
| Methoxy substitution | 12.3 μM | 28.4 |
| Hexyloxy substitution | 8.7 μM | 41.2 |
| Cyclohexylmethyloxy substitution | 5.2 μM | 53.6 |
Analog optimization focuses on balancing lipophilicity and electronic effects to improve bioavailability and receptor engagement [4] [5].
The compound’s phenolic moiety enables hydrogen atom donation, neutralizing reactive oxygen species (ROS) in cellular models:
| Assay Type | Scavenging Activity (%) | Reference Compound Comparison |
|---|---|---|
| DPPH radical | 72.8 ± 3.1 | Ascorbic acid: 89.5 ± 2.4 |
| Superoxide anion | 65.4 ± 2.8 | Quercetin: 78.1 ± 3.2 |
| Hydroxyl radical | 58.9 ± 4.2 | Trolox: 82.3 ± 1.9 |
Dose-dependent responses (10–100 μM) correlate with reduced lipid peroxidation in hepatocyte cultures, suggesting therapeutic potential in oxidative stress-related pathologies [3].
The compound disrupts Pseudomonas aeruginosa and Escherichia coli biofilms by interfering with quorum-sensing pathways and extracellular polymeric substance (EPS) synthesis:
| Bacterial Strain | Biofilm Inhibition (%) | EPS Reduction (%) |
|---|---|---|
| P. aeruginosa PAO1 | 63.7 ± 5.2 | 48.9 ± 4.1 |
| E. coli O157:H7 | 57.4 ± 6.8 | 41.2 ± 3.7 |
| Klebsiella pneumoniae | 51.9 ± 4.5 | 37.6 ± 2.9 |
Mechanistic studies indicate allyloxy-mediated penetration of the biofilm matrix and chelation of divalent cations critical for EPS stability [4] [5].
The computational investigation of tautomeric equilibria in (2E)-3-[2-(Allyloxy)phenyl]acrylic acid requires sophisticated density functional theory methods capable of accurately describing the energetic landscapes governing proton transfer processes [1] [2]. Modern DFT implementations have demonstrated remarkable success in predicting tautomeric stability ratios, with CAM-B3LYP/6-311++G(d,p) emerging as the gold standard for such calculations, achieving mean absolute errors below 0.5 kcal/mol in experimental validation studies [1] [2].
The theoretical foundation for tautomeric equilibrium calculations rests on the accurate determination of electronic energies for competing structural forms. For (2E)-3-[2-(Allyloxy)phenyl]acrylic acid, the primary tautomeric interconversions involve the carboxylic acid functionality, where keto-enol equilibria can significantly influence molecular stability and reactivity [3] [4]. The presence of the allyloxy substituent introduces additional complexity through potential conjugation effects and intramolecular hydrogen bonding interactions.
Contemporary DFT calculations for tautomeric systems employ a multi-level approach combining geometry optimization at moderate computational cost with high-accuracy single-point energy calculations [5] [2]. The B3LYP functional with 6-31G(d,p) basis set provides reliable initial geometries, while subsequent refinement using CAM-B3LYP/6-311++G(d,p) ensures chemical accuracy for energy differences [1] [6].
Long-range corrected functionals such as CAM-B3LYP demonstrate superior performance in describing tautomeric equilibria due to their improved treatment of electron correlation at large internuclear distances [7]. The Coulomb-attenuating method incorporates 19% Hartree-Fock exchange at short range, transitioning to 65% at long range through an error function with parameter 0.33 [8] [7]. This approach effectively addresses the density-driven delocalization error that plagues conventional DFT methods in tautomeric systems [9].
Accurate prediction of tautomeric equilibria necessitates explicit consideration of solvent effects, as aqueous environments can dramatically alter relative stabilities [10] [1]. The Solvation Model based on Density (SMD) has emerged as the preferred continuum solvation approach, providing reliable free energy corrections for polar and nonpolar environments [10] [1]. For carboxylic acid systems, the scaled solvent-accessible surface (sSAS) modification to SMD delivers enhanced accuracy, reducing mean unsigned errors to approximately 0.5 pKa units [10].
The computational protocol incorporates explicit water molecules in addition to continuum solvation models to capture specific hydrogen bonding interactions [1]. Two explicit water molecules positioned near the carboxylic acid group effectively model the first solvation shell while maintaining computational efficiency [1]. This hybrid approach successfully reproduces experimental tautomeric ratios across diverse chemical environments.
Table 1 presents the performance characteristics of various DFT methods for tautomeric equilibria calculations. CAM-B3LYP consistently outperforms other functionals in reproducing experimental tautomeric ratios, with energy differences accurate to within ±0.5-1.0 kcal/mol [2]. The method's superior performance stems from its balanced treatment of short-range and long-range electron correlation effects, crucial for describing the subtle energetic differences between tautomeric forms [8] [7].
The thermodynamic analysis extends beyond electronic energies to include zero-point energy corrections and thermal contributions [11] [6]. Harmonic frequency calculations at the DFT level provide vibrational contributions to free energies, enabling direct comparison with experimental equilibrium constants [12] [11]. Temperature-dependent studies reveal that tautomeric equilibria can shift significantly across physiologically relevant temperature ranges, emphasizing the importance of thermal corrections in predictive models [12].
The electronic structure analysis of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid tautomers reveals distinct frontier molecular orbital characteristics that correlate with tautomeric stability [3] [13]. The highest occupied molecular orbital (HOMO) energies typically range from -6 to -4 eV, while lowest unoccupied molecular orbital (LUMO) energies span -2 to 2 eV [13]. These orbital energies provide insight into the electronic factors governing tautomeric preferences and reactivity patterns.
Natural bond orbital (NBO) analysis quantifies the stabilizing interactions within each tautomeric form [14] [11]. Second-order perturbation theory energy estimates reveal donor-acceptor orbital interactions that contribute to relative stability [14]. For carboxylic acid tautomers, stabilizing interactions between oxygen lone pairs and adjacent σ* orbitals significantly influence equilibrium positions [14] [15].
Comprehensive benchmarking against experimental data demonstrates the reliability of modern DFT approaches for tautomeric equilibrium prediction [16] [2]. The SAMPL2 challenge provides a rigorous test set for computational methods, with CAM-B3LYP achieving root-mean-square errors of 1.0 kcal/mol for tautomeric energy differences [16]. Similar accuracy is observed for diverse organic heterocycles, validating the transferability of the computational protocol [16] [2].
Cross-validation studies employing leave-one-out approaches confirm the robustness of DFT-based predictions [17] [2]. Machine learning models trained on DFT energies achieve correlation coefficients exceeding 0.9 for tautomeric equilibrium constants, demonstrating the consistency and reliability of quantum chemical calculations [16] [17]. These validation studies provide confidence in applying DFT methods to predict tautomeric behavior in novel chemical systems.
The investigation of pH-dependent conformational changes in (2E)-3-[2-(Allyloxy)phenyl]acrylic acid requires sophisticated molecular dynamics approaches capable of dynamically sampling protonation states [18] [19]. Constant pH molecular dynamics (CpHMD) represents the state-of-the-art methodology for such investigations, enabling the protonation states of titratable groups to fluctuate in response to environmental pH conditions [19] [20].
The λ-dynamics implementation in GROMACS provides a robust framework for CpHMD simulations [19] [21]. This approach employs Hamiltonian interpolation between protonated and deprotonated states through continuous λ parameters that evolve according to extended Lagrangian dynamics [19]. The method incorporates particle mesh Ewald electrostatics to ensure accurate long-range interactions while maintaining computational efficiency [19] [21].
Accurate molecular dynamics simulations of carboxylic acid systems require carefully validated force field parameters that capture the essential physics of pH-dependent behavior [22] [23]. The AMBER99sb*-ILDN and CHARMM36m force fields have demonstrated excellent performance for protein systems, while the General AMBER Force Field (GAFF) and CHARMM General Force Field (CGenFF) provide reliable parameters for small organic molecules [24].
Table 2 summarizes the key molecular dynamics simulation parameters optimized for pH-dependent studies. The selection of appropriate water models significantly influences the accuracy of pH-dependent simulations, with TIP3P providing adequate performance for general applications and TIP4P-Ew offering enhanced electrostatic accuracy [23] [25]. The choice of water model affects hydrogen bonding patterns and solvation free energies, critical factors in pH-dependent conformational transitions.
Molecular dynamics simulations reveal dramatic conformational changes in poly(acrylic acid) systems as a function of pH [23] [26]. At acidic pH (α = 0% ionization), the polymer adopts a collapsed, globular conformation with radius of gyration scaling as N^0.27 [23]. Neutral conditions (α = 50% ionization) promote intermediate expansion with scaling exponent ν = 0.94, while basic conditions (α = 100% ionization) result in highly extended conformations with ν = 0.87 [23].
The conformational behavior of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid exhibits similar pH sensitivity, though the presence of the aromatic ring and allyloxy substituent modulates the magnitude of structural changes [26]. Pyrene-labeled poly(acrylic acid) studies demonstrate that aromatic substituents can stabilize specific conformations through π-π stacking interactions, particularly at acidic pH where electrostatic repulsion is minimized [26].
The pH-dependent conformational changes correlate strongly with modifications in the local solvation environment [18] [23]. Molecular dynamics simulations reveal that protonation state changes alter the first solvation shell structure, affecting both the number and dynamics of hydrogen bonds [18]. At acidic pH, carboxylic acid groups form stable hydrogen bonds with water molecules, while deprotonated carboxylates exhibit more dynamic solvation patterns [18].
The persistence length of acrylic acid derivatives increases systematically with pH, indicating enhanced chain stiffness due to electrostatic repulsion between charged groups [23]. This stiffening effect influences the accessible conformational space and affects the kinetics of structural transitions [23]. The diffusion coefficient of the polymer center of mass also exhibits pH dependence, reflecting changes in hydrodynamic interactions with the solvent [23].
Successful pH-dependent molecular dynamics simulations require careful attention to sampling and convergence [19] [25]. The λ-dynamics approach necessitates adequate sampling of protonation state transitions, typically requiring simulation times exceeding 100 nanoseconds for proper convergence [19]. Dynamic barrier optimization techniques can enhance sampling efficiency by adjusting the free energy barriers between protonation states [25].
The integration timestep for constant pH simulations is typically limited to 2 femtoseconds to ensure numerical stability [19] [25]. Temperature control using velocity rescaling thermostats maintains canonical ensemble conditions, while pressure coupling with Parrinello-Rahman barostats enables isothermal-isobaric simulations [27] [25]. These simulation parameters ensure reliable sampling of pH-dependent conformational landscapes.
The exploration of pH-dependent conformational changes benefits from enhanced sampling techniques that accelerate transitions between metastable states [18] [19]. Replica exchange molecular dynamics with pH as the exchange coordinate enables efficient sampling of the pH-conformation relationship [18]. This approach reveals the complete free energy landscape governing pH-dependent structural transitions.
Metadynamics simulations provide complementary insights into the free energy barriers separating different conformational states [18]. By applying bias potentials along carefully chosen collective variables, metadynamics calculations quantify the thermodynamic stability of various conformations as a function of pH [18]. These enhanced sampling approaches are essential for capturing rare conformational transitions that occur on timescales beyond conventional molecular dynamics.
The accuracy of pH-dependent molecular dynamics simulations is validated through comparison with experimental observables [18] [23]. Nuclear magnetic resonance (NMR) chemical shifts provide sensitive probes of local electronic environments that change with protonation state [18]. Dynamic light scattering measurements of polymer dimensions offer direct validation of predicted conformational changes [23].
Recent developments in constant pH molecular dynamics have achieved remarkable agreement with experimental data [18] [21]. CLC-ec1 transporter simulations accurately reproduce pH-dependent conformational transitions observed in experimental studies, demonstrating the predictive power of the methodology [18]. Similar success has been achieved for smaller systems, validating the transferability of the approach to diverse chemical systems.
The development of quantitative structure-activity relationship models for (2E)-3-[2-(Allyloxy)phenyl]acrylic acid derivatives requires systematic selection of molecular descriptors that capture the essential structural features governing bioactivity [28] [29]. Contemporary QSAR approaches employ diverse descriptor classes including constitutional, topological, electronic, geometrical, and physicochemical parameters to construct predictive models [30] [28].
Table 3 presents the key descriptor categories and their relative importance for bioactivity prediction. Electronic descriptors, particularly HOMO and LUMO energies, demonstrate the highest correlation with biological activity due to their direct relationship with molecular reactivity and binding affinity [30] [31]. Physicochemical parameters such as logP and pKa values provide crucial information about absorption, distribution, metabolism, and excretion properties [32] [33].
Modern QSAR modeling leverages advanced machine learning algorithms to capture complex nonlinear relationships between molecular structure and biological activity [34] [33]. Support vector regression (SVR) methods have demonstrated superior performance compared to traditional multiple linear regression approaches, achieving correlation coefficients exceeding 0.9 for diverse bioactivity datasets [34]. Artificial neural networks provide complementary capabilities for modeling complex structure-activity relationships [35] [33].
The integration of multiple data modalities enhances QSAR model performance significantly [29]. Chemical structures combined with phenotypic profiling data can predict compound bioactivity for 21% of assays with high accuracy, representing a 2-3 fold improvement over single-modality approaches [29]. This multimodal strategy is particularly relevant for phenolic compounds where both structural features and biological response patterns contribute to activity [29].
Phenolic compounds exhibit well-established structure-activity relationships that provide insight into the bioactivity potential of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid [28] [36]. QSAR studies of polyphenolic antioxidants reveal that molecular fingerprints, topological indices, and electronic properties collectively determine radical scavenging activity [28]. The presence of hydroxyl groups on aromatic rings significantly enhances antioxidant potential through hydrogen atom donation mechanisms [36].
Carboxylic acid derivatives demonstrate distinct QSAR patterns related to their ionization behavior [32]. The pKa value emerges as a critical descriptor, with optimal bioactivity typically observed for compounds with pKa values in the physiological range (6-8) [32]. The hydrophobic parameter logP also correlates strongly with biological activity, reflecting membrane permeability and protein binding affinity [32].
The accurate calculation of molecular descriptors requires validated computational protocols that ensure reproducibility and transferability [30] [37]. Electronic descriptors are typically computed using DFT methods with B3LYP/6-31G(d,p) level of theory, providing reliable HOMO/LUMO energies and partial atomic charges [30] [37]. Solvation effects are incorporated through continuum solvation models to reflect physiological conditions [30].
Topological descriptors derived from molecular graphs capture connectivity patterns that influence bioactivity [38]. The Wiener index, Zagreb indices, and connectivity descriptors quantify molecular branching and structural complexity [38]. These descriptors are particularly valuable for heterocyclic compounds where topological features significantly impact biological activity [38].
Rigorous validation protocols ensure the reliability and predictive power of QSAR models [39] [30]. Cross-validation approaches, including leave-one-out and k-fold methods, assess model robustness and identify potential overfitting [39] [34]. External validation using independent test sets provides the most stringent evaluation of model performance [39] [30].
Statistical metrics including correlation coefficient (r²), root-mean-square error (RMSE), and mean absolute error (MAE) quantify model accuracy [39] [34]. For phenolic antioxidant models, typical performance metrics include r² values exceeding 0.85 and RMSE values below 0.5 log units [28] [34]. These performance standards ensure that QSAR models provide meaningful predictions for compound optimization and virtual screening applications.
QSAR models for acrylic acid derivatives reveal specific structural requirements for enhanced bioactivity [31] [40]. The presence of electron-withdrawing groups on the aromatic ring generally increases reactivity toward nucleophilic targets [31]. Conversely, electron-donating substituents such as the allyloxy group in (2E)-3-[2-(Allyloxy)phenyl]acrylic acid may modulate reactivity through resonance effects [31].
The spatial arrangement of functional groups significantly influences bioactivity profiles [40]. The (E)-configuration of the acrylic acid double bond provides optimal geometry for Michael addition reactions with thiol groups in biological targets [31]. This reactivity pattern is quantified through quantum chemical descriptors including charge density on the β-carbon and LUMO energy levels [31].
The validation of QSAR predictions requires correlation with experimental bioactivity data across diverse endpoints [28] [29]. Antioxidant activity measured by DPPH radical scavenging assays provides a well-established benchmark for phenolic compounds [28]. Enzyme inhibition studies offer additional validation opportunities for compounds targeting specific biological pathways [40].